1-Cyclopropyl-5-ethynyl-1H-indole
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Overview
Description
1-Cyclopropyl-5-ethynyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. The unique structure of this compound, which includes a cyclopropyl group and an ethynyl group attached to the indole ring, makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
The synthesis of 1-Cyclopropyl-5-ethynyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and ethynyl bromide.
Formation of Indole Ring: The indole ring is constructed through a series of reactions, including cyclization and condensation reactions.
Introduction of Cyclopropyl and Ethynyl Groups: The cyclopropyl group is introduced via a substitution reaction, while the ethynyl group is added through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.
Chemical Reactions Analysis
1-Cyclopropyl-5-ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-5-ethynyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-ethynyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-Cyclopropyl-5-ethynyl-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-1H-indole: Lacks the cyclopropyl and ethynyl groups, resulting in different chemical and biological properties.
5-Bromo-1H-indole: Contains a bromine atom instead of the ethynyl group, leading to different reactivity and applications.
1-Cyclopropyl-1H-indole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopropyl-5-ethynylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-10-3-6-13-11(9-10)7-8-14(13)12-4-5-12/h1,3,6-9,12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSNLACRKLVMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)N(C=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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